molecular formula C16H22N6O B2799703 1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea CAS No. 1203198-10-0

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea

Cat. No. B2799703
CAS RN: 1203198-10-0
M. Wt: 314.393
InChI Key: AKHCSQGIOBKYQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea, also known as EAI045, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane protein that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in various types of cancer, including lung, breast, and colon cancer. Therefore, targeting EGFR has become an important strategy for cancer therapy.

Scientific Research Applications

Synthesis and Characterization

Research has shown the synthesis of derivatives related to the chemical structure of interest, with studies focusing on the chemical reactions and conditions required to produce these compounds. For instance, a study detailed the synthesis and characterization of substituted benzamide derivatives, demonstrating significant antibacterial and antifungal activities against various pathogens (M. Vijaya Laxmi, G. Ravi, A. Nath, 2019). Similarly, the synthesis of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents through palladium-catalyzed cross-coupling reactions was reported, highlighting the importance of balancing hydrogen-bond donors and acceptors in these compounds (C. Aakeröy, N. Schultheiss, J. Desper, C. Moore, 2007).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal efficacy of compounds structurally similar to the one has been evaluated, with some demonstrating activity against a broad spectrum of microorganisms. For example, chalcones, pyrazolines, and aminopyrimidines have been studied for their antibacterial properties against E. coli, S. paratyphi-A, S. aureus, and B. subtilis, showcasing the potential of these compounds in antimicrobial applications (A. Solankee, S. Lad, Sejal Solankee, G. Patel, 2009).

Biological Activity

Research on compounds related to "1-(2-((6-(Ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-3-phenylurea" has also explored their biological activity, including anti-TMV (tobacco mosaic virus) activity, indicating the potential for agricultural applications (Dekai Yuan, D. Zhang, Ru Li, Dao-quan Wang, Xinling Yang, 2011). Additionally, the synthesis and characterization of novel derivatives for assessing antimicrobial activity highlight the continuous search for new therapeutic agents (Khalid M. Mohammad, Mohammad R. Ahmed, Mahmoud H. Mahmoud, 2017).

properties

IUPAC Name

1-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-3-17-14-11-15(21-12(2)20-14)18-9-10-19-16(23)22-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H2,19,22,23)(H2,17,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKHCSQGIOBKYQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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